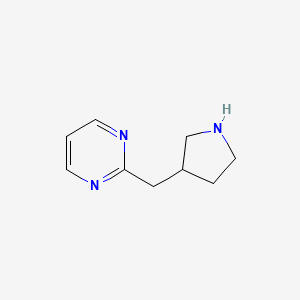

2-(Pyrrolidin-3-ylmethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidin-3-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-11-9(12-4-1)6-8-2-5-10-7-8/h1,3-4,8,10H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTVARMUVBKFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pyrrolidin 3 Ylmethyl Pyrimidine and Designed Analogues

Strategic Approaches for Pyrimidine (B1678525) Ring Construction and Functionalization

The construction and functionalization of the pyrimidine ring are central to the synthesis of a vast array of biologically active molecules. General methodologies for creating substituted pyrimidines often involve the condensation of a three-carbon dielectrophilic component with a dinucleophile containing an N-C-N moiety. nih.gov A common and convergent approach is the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines. nih.gov For instance, the use of guanidine (B92328) as the dinucleophilic partner directly introduces an amino group at the 2-position of the pyrimidine ring. nih.gov

Functionalization of the pyrimidine ring can be achieved through various methods. One approach is the deconstruction-reconstruction strategy, where a complex pyrimidine is transformed into a synthetic intermediate that can then be used in de novo heterocycle synthesis to generate diverse analogues. nih.gov This allows for the introduction of various substituents at different positions of the pyrimidine ring. For example, 2-substituted pyrimidines with alkyl or trifluoromethyl groups can be synthesized by using the corresponding amidines in the cyclization step. nih.gov

Another key functionalization strategy involves nucleophilic substitution reactions. For instance, 2,4,6-trichloropyrimidine (B138864) can undergo sequential displacement of its chlorine atoms, allowing for the introduction of different functional groups in a controlled manner. nih.gov The reactivity of the positions generally follows the order C4(6) > C2. nih.gov Furthermore, C-H functionalization reactions provide a direct way to introduce new bonds and substituents onto the pyrimidine core. nih.gov

Methodologies for Pyrrolidine (B122466) Ring Synthesis, including Stereoselective Control

The synthesis of substituted pyrrolidines, particularly with stereoselective control at the 3-position, is crucial for developing analogues of 2-(pyrrolidin-3-ylmethyl)pyrimidine. A significant portion of pyrrolidine-containing compounds are synthesized from chiral precursors such as proline and 4-hydroxyproline (B1632879). mdpi.com These natural amino acids provide a readily available source of chirality. For example, (S)-prolinol, obtained by the reduction of proline, serves as a versatile starting material for various drugs. mdpi.com

Stereoselective methods for synthesizing substituted pyrrolidines can be broadly categorized into two groups: those that start with an existing pyrrolidine ring and modify it, and those that construct the ring from acyclic precursors in a stereocontrolled manner. mdpi.com An example of the former is the conversion of 4-hydroxyproline into a mesylate, which can then undergo further transformations. mdpi.com

For the construction of the pyrrolidine ring from acyclic precursors, multicomponent reactions have emerged as powerful tools. tandfonline.com These reactions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, can generate densely substituted pyrrolidines with multiple stereogenic centers in a single step. chemistryviews.org The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, can guide the stereochemical outcome of these reactions, leading to high diastereoselectivity. chemistryviews.org

Palladium-catalyzed hydroarylation of pyrrolines represents another modern approach to 3-substituted pyrrolidines. researchgate.net This method allows for the direct introduction of aryl groups at the 3-position of the pyrrolidine ring.

Chemical Coupling Strategies for Assembling the Pyrrolidin-3-ylmethyl-pyrimidine Core

The assembly of the this compound core involves the formation of a carbon-carbon or carbon-nitrogen bond between the pyrimidine and pyrrolidine moieties. A common strategy for creating the C-C bond is through coupling reactions. For instance, a suitably functionalized pyrimidine, such as a halopyrimidine, can be coupled with a pyrrolidine derivative bearing a metal or boronic acid group at the 3-methyl position via transition-metal-catalyzed cross-coupling reactions.

Another key coupling strategy involves the formation of an amine linkage. Reductive amination is a widely used method for this purpose. This involves the reaction of a pyrrolidine-3-carbaldehyde (B2962349) with an aminopyrimidine in the presence of a reducing agent. Alternatively, an N-Boc-pyrrolidin-3-one can be reacted with a suitable pyrimidine nucleophile.

The choice of coupling strategy often depends on the desired final structure and the availability of starting materials. The development of efficient and versatile coupling reactions is critical for the synthesis of diverse libraries of this compound analogues.

Divergent and Convergent Synthetic Routes to this compound Derivatives

Both divergent and convergent synthetic strategies are employed in the synthesis of this compound derivatives, each offering distinct advantages.

Divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of final products. nih.gov This approach is particularly useful for generating a library of structurally related compounds for structure-activity relationship (SAR) studies. For example, a common intermediate containing either the pyrimidine or pyrrolidine core can be functionalized in various ways in the final steps of the synthesis to produce a diverse set of analogues. nih.gov A key advantage of this strategy is the ability to rapidly generate diversity from a single, well-established synthetic route. nih.gov

Convergent synthesis , on the other hand, involves the independent synthesis of the pyrimidine and pyrrolidine fragments, which are then coupled together in the final stages of the synthesis. nih.gov This approach is often more efficient for the synthesis of a specific target molecule, as it allows for the optimization of the synthesis of each fragment separately. nih.gov A typical convergent route to this compound would involve the synthesis of a substituted 2-chloropyrimidine (B141910) and a protected 3-(aminomethyl)pyrrolidine, followed by a nucleophilic substitution reaction to link the two fragments.

The choice between a divergent and convergent approach depends on the specific goals of the synthetic campaign, whether it is to produce a single target molecule in high yield or to generate a diverse library of analogues for biological screening.

Parallel Synthesis and Combinatorial Chemistry for Library Generation of Analogues

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of this compound analogues. acs.orguniroma1.it These approaches are instrumental in exploring the chemical space around a lead compound and for identifying molecules with improved biological activity. uniroma1.it

Parallel synthesis involves the simultaneous synthesis of a series of compounds in separate reaction vessels. nih.gov This can be performed manually or using automated robotic systems. nih.gov This method allows for the systematic variation of different parts of the molecule. For example, a library of this compound analogues could be generated by reacting a common pyrimidine intermediate with a diverse set of pyrrolidine building blocks in a parallel format. acs.org

Combinatorial chemistry , particularly the split-and-pool synthesis strategy, allows for the creation of much larger and more diverse libraries. nih.govnih.gov In this approach, a solid support (like resin beads) is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process leads to the generation of a vast number of unique compounds on individual beads. nih.gov DNA-encoded libraries (DELs) are a prominent example of this technology, where each compound is tagged with a unique DNA barcode that allows for its identification after screening. nih.gov

These high-throughput synthetic methods, combined with efficient screening techniques, significantly accelerate the drug discovery process by enabling the exploration of a vast number of chemical structures. nih.gov

Sustainable and Green Chemistry Innovations in Synthesis of Pyrimidine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. nih.govrasayanjournal.co.in These innovations focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.in

Key green chemistry approaches in pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, combine three or more reactants in a single pot to form the product, reducing the number of synthetic steps and minimizing waste. nih.govresearchgate.netscispace.com

Use of Green Solvents and Catalysts: Water, ethanol, and ionic liquids are being explored as environmentally benign alternatives to traditional volatile organic solvents. rasayanjournal.co.inresearchgate.net Similarly, the use of reusable and non-toxic catalysts, such as nano-powders, is gaining traction. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are employed to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. nih.govrasayanjournal.co.in

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for example, by grinding the reactants together (mechanochemistry or "Grindstone Chemistry"), can significantly reduce waste and simplify product purification. researchgate.netscispace.com

Structure Activity Relationship Sar Studies of 2 Pyrrolidin 3 Ylmethyl Pyrimidine Derivatives

Systematic Modification of the Pyrimidine (B1678525) Moiety and its Impact on Biological Activity

The pyrimidine ring is a critical component of the 2-(pyrrolidin-3-ylmethyl)pyrimidine scaffold, playing a pivotal role in the molecule's interaction with its biological targets. Researchers have systematically introduced a variety of substituents onto the pyrimidine ring to probe the effects on biological activity.

The introduction of a chlorine atom at the 5-position of the pyrimidine ring has been a particularly fruitful strategy. This modification has been shown to significantly enhance the potency of these compounds as agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). For instance, the compound 5-chloro-2-(pyrrolidin-3-ylmethyl)pyrimidine demonstrates markedly increased affinity for the α7 nAChR compared to its unsubstituted parent compound. This enhancement is attributed to the electron-withdrawing nature of the chlorine atom, which likely influences the electronic distribution of the pyrimidine ring and its ability to form key interactions within the receptor's binding pocket.

Further exploration of 5-substituted pyrimidines has revealed that other small, electron-withdrawing groups can also confer enhanced activity. The strategic placement of these substituents highlights the sensitivity of the receptor to the electronic and steric properties of this region of the molecule.

Table 1: Impact of Pyrimidine Moiety Modifications on α7 nAChR Activity

| Compound | Pyrimidine Substituent | α7 nAChR Activity (EC50, nM) |

|---|---|---|

| This compound | H | >1000 |

| 5-Chloro-2-(pyrrolidin-3-ylmethyl)pyrimidine | 5-Cl | 15 |

| 5-Bromo-2-(pyrrolidin-3-ylmethyl)pyrimidine | 5-Br | 20 |

Exploration of Substituent Effects on the Pyrrolidine (B122466) Ring

The pyrrolidine ring, another key feature of the scaffold, has been a focal point for SAR studies. Modifications to this saturated heterocycle have been shown to significantly impact both the potency and selectivity of these compounds.

The nitrogen atom of the pyrrolidine ring is a primary site for substitution. The nature of the substituent at this position can dramatically alter the compound's properties. For example, small alkyl groups, such as a methyl group, are generally well-tolerated and can in some cases lead to a modest increase in activity. However, the introduction of larger, bulkier groups at this position is often detrimental to activity, suggesting that the binding pocket has limited space in this region.

The stereochemistry of the pyrrolidine ring is also a critical determinant of biological activity. The (R)-enantiomer of this compound derivatives has consistently shown higher affinity for the α7 nAChR than the (S)-enantiomer. This stereoselectivity strongly indicates a specific and constrained orientation of the pyrrolidine ring within the receptor's binding site.

Table 2: Influence of Pyrrolidine Ring Substituents on α7 nAChR Activity

| Compound | Pyrrolidine Substituent (at N-1) | Stereochemistry | α7 nAChR Activity (Ki, nM) |

|---|---|---|---|

| This compound | H | Racemic | 120 |

| (R)-2-(Pyrrolidin-3-ylmethyl)pyrimidine | H | R | 65 |

| (S)-2-(Pyrrolidin-3-ylmethyl)pyrimidine | H | S | 250 |

Investigation of the Methylene (B1212753) Linker Modifications and Conformational Influence

The methylene bridge connecting the pyrimidine and pyrrolidine rings provides a degree of conformational flexibility to the molecule. Investigations into modifying this linker have shed light on the optimal spatial arrangement of the two ring systems for effective receptor binding.

Altering the length of the linker has a profound effect on activity. Increasing the linker length by one or two methylene units generally leads to a significant decrease in potency. This suggests that the distance between the pyrimidine and pyrrolidine moieties is a critical parameter for optimal interaction with the receptor. A single methylene unit appears to provide the ideal separation and orientation of these two key pharmacophoric elements.

Table 3: Effect of Methylene Linker Modifications on α7 nAChR Affinity

| Compound | Linker Modification | α7 nAChR Affinity (Ki, nM) |

|---|---|---|

| This compound | -CH2- | 120 |

| 2-(2-(Pyrrolidin-3-yl)ethyl)pyrimidine | -CH2CH2- | >1000 |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. In the context of the this compound scaffold, various bioisosteric replacements for the pyrimidine ring have been investigated.

Replacing the pyrimidine ring with other nitrogen-containing heterocycles, such as pyridine (B92270) and pyridazine, has yielded mixed results. While some of these analogs retain a degree of activity, they are generally less potent than their pyrimidine counterparts. This suggests that the specific arrangement of nitrogen atoms in the pyrimidine ring is important for optimal receptor interaction, likely through hydrogen bonding with amino acid residues in the binding site.

The replacement of the pyrimidine ring with a non-aromatic, bioisosteric equivalent has also been explored. These efforts have generally resulted in a significant loss of activity, highlighting the importance of the aromatic nature of the pyrimidine ring for binding, possibly through π-π stacking interactions with aromatic amino acid residues in the receptor.

Table 4: Bioisosteric Replacements for the Pyrimidine Ring and their Impact on α7 nAChR Activity

| Scaffold | Bioisosteric Ring | α7 nAChR Activity (EC50, nM) |

|---|---|---|

| This compound | Pyrimidine | 15 (with 5-Cl) |

| 2-(Pyrrolidin-3-ylmethyl)pyridine | Pyridine | 150 |

Elucidation of Pharmacophoric Features through SAR Analysis

The collective SAR data from these studies has allowed for the elucidation of a clear pharmacophore model for the agonism of the α7 nAChR by this compound derivatives. This model comprises several key features that are essential for potent activity.

A critical component of the pharmacophore is a basic nitrogen atom, located on the pyrrolidine ring. This nitrogen is believed to be protonated at physiological pH and forms a crucial ionic interaction with an acidic amino acid residue in the receptor's binding pocket.

Another essential feature is a hydrogen bond acceptor, provided by one or both of the nitrogen atoms in the pyrimidine ring. These nitrogen atoms are thought to interact with hydrogen bond donor residues within the binding site, contributing significantly to the binding affinity.

This well-defined pharmacophore model is an invaluable tool for the rational design of new and improved α7 nAChR agonists based on the this compound scaffold.

Biological Targets and Molecular Mechanisms of Action of 2 Pyrrolidin 3 Ylmethyl Pyrimidine Analogues

Identification and Validation of Protein Kinase Targets (e.g., LRRK2, CDK2, PDE9A, Atypical PKC)

Analogues of 2-(pyrrolidin-3-ylmethyl)pyrimidine, particularly those with a pyrrolo[2,3-d]pyrimidine core, have been identified as potent inhibitors of several protein kinases. A significant focus of this research has been on Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease.

Hit-to-lead optimization studies have led to the discovery of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines as powerful LRRK2 inhibitors. nih.gov One lead analogue, derived from a high-throughput screening hit, demonstrated excellent LRRK2 inhibition and high selectivity across the kinome. nih.gov Further optimization of fragment-derived pyrrolo[2,3-d]pyrimidines yielded compounds with high potency and selectivity for LRRK2, making them valuable as chemical probes for studying LRRK2 inhibition. nih.gov For instance, the (2R)-2-methylpyrrolidin-1-yl derivative 18 was identified with a high potency (cKi of 0.7 nM for LRRK2 G2019S). nih.gov The design of these inhibitors was aided by the use of X-ray structures of LRRK2 kinase domain surrogates, such as checkpoint kinase 1 (CHK1). nih.gov

The anti-inflammatory properties of certain pyrrolo[2,3-d]pyrimidine derivatives have been linked to their potent inhibition of Janus kinases (JAKs). By combining various N-acylpiperidine motifs with the structure of baricitinib, a known JAK inhibitor, researchers developed novel compounds. One optimized compound, 11e , exhibited over 90% inhibition against JAK1 and JAK2 and displayed significant anti-inflammatory effects by suppressing nitric oxide (NO) production in LPS-induced macrophages. nih.gov Western blot analysis confirmed that this compound could alleviate inflammatory damage by down-regulating the high expression of JAK1, JAK2, and the pro-inflammatory cytokine IL-1β induced by lipopolysaccharide (LPS). nih.gov

| Target Kinase | Compound Series | Key Findings |

| LRRK2 | Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines | Potent and selective inhibitors; potential therapeutic agents for Parkinson's disease. nih.gov |

| LRRK2 | (2R)-2-Methylpyrrolidin-1-yl derivatives | High potency (cKi 0.7 nM for G2019S mutant); serve as useful chemical probes. nih.gov |

| JAK1/JAK2 | 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives | Compound 11e showed >90% inhibition and significant anti-inflammatory activity. nih.gov |

Modulation of G-Protein Coupled Receptors (e.g., Histamine (B1213489) H3 Receptor, Neuropeptide Y5 Receptor)

The pyrrolidine (B122466) moiety is a key structural feature in compounds designed to target G-protein coupled receptors, notably the histamine H3 and neuropeptide Y5 receptors.

Histamine H3 Receptor: Structure-activity relationship (SAR) studies on a variety of compounds containing a pyrrolidine ring have identified them as histamine H3 receptor antagonists. nih.gov A conformationally constrained analogue of histamine, the pyrrolidine derivative immepyr , was found to be a potent and highly selective H3 agonist. ebi.ac.uk This compound was designed to mimic the anti-conformation of (R)-alpha-methylhistamine and demonstrated a significantly greater separation of H3 and H1 activities compared to the standard agonist. ebi.ac.uk Further research led to the synthesis of pyridone analogues of R-2-methylpyrrolidine derivatives, which also act as potent H3 receptor antagonists with robust wake-promoting activity. researchgate.net

Neuropeptide Y5 Receptor: A series of pyrrolo[3,2-d]pyrimidine derivatives have been prepared and assessed for their ability to bind to neuropeptide Y5 (NPY Y5) receptors. nih.gov Since the Y5 receptor subtype is implicated in the regulation of appetite, antagonists of this receptor are being investigated as potential treatments for obesity. nih.gov The research involved synthesizing various compounds to modify the substitution and the heterocyclic core of the initial pyrrolo[3,2-d]pyrimidine lead, resulting in the identification of several potent Y5 antagonists. nih.gov

Inhibition of Enzymes Involved in Neurotransmission (e.g., Acetylcholinesterase, Butyrylcholinesterase, N-Acylphosphatidylethanolamine Phospholipase D)

While the pyrrolidine and pyrimidine (B1678525) scaffolds are present in various biologically active molecules, detailed research findings specifically linking this compound analogues to the direct inhibition of acetylcholinesterase, butyrylcholinesterase, or N-acylphosphatidylethanolamine phospholipase D are not extensively covered in the provided search results. This remains an area for potential future investigation.

Interactions with Viral Replication Pathways

Derivatives of the pyrrolo-pyrimidine scaffold have shown promise as antiviral agents by interacting with viral replication processes. One key mechanism involves the inhibition of a highly conserved coronavirus macrodomain protein (Mac1). nih.gov Mac1, which is encoded by coronaviruses like SARS-CoV-2, promotes viral replication and blocks the host's interferon response. nih.gov Several pyrrolo-pyrimidine-based compounds were identified as Mac1 inhibitors that successfully repressed the replication of both murine hepatitis virus (MHV) and SARS-CoV-2, particularly in the presence of interferon. nih.gov

Another antiviral strategy involving pyrimidine analogues focuses on the host's metabolic pathways. The compound DD264 , an inhibitor of the pyrimidine biosynthesis pathway, was found to suppress the replication of a variety of RNA viruses. plos.orgnih.gov Its antiviral effect is not a direct consequence of pyrimidine deprivation on the virus itself. Instead, it works by inducing the host's innate immune response, enhancing the expression of antiviral genes through a mechanism dependent on the IRF1 transcription factor. plos.orgnih.gov

Mechanisms of Anti-Proliferative Activity in Cancer Models

Analogues based on pyrrolopyrimidine and thienopyrimidine scaffolds have demonstrated significant anti-proliferative activities against various cancer cell lines through diverse mechanisms.

Halogenated pyrrolo[3,2-d]pyrimidines have shown potent activity against several cancer cell lines. nih.gov Cell-cycle analysis revealed that these compounds can induce cell cycle arrest and apoptosis. For example, one compound induced G2/M stage accumulation with minimal apoptosis in triple-negative breast cancer cells (MDA-MB-231), while a closely related analogue robustly triggered apoptosis along with G2/M arrest in the same cell line. nih.gov

Similarly, 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, which are structural analogues, were tested against breast cancer cell lines. mdpi.com These compounds were found to induce cell cycle arrest at the G2 stage for MDA-MB-231 cells and at the G1 stage for the estrogen-positive MCF-7 cell line. mdpi.com

Derivatives of pyrrolo[2,3-d]pyrimidine have also been synthesized and tested against melanoma cell lines. nih.gov Several of these compounds, particularly those incorporating imidazole (B134444) and morpholine (B109124) moieties, exhibited potent anti-proliferative activity, in some cases superior to the standard drug Sorafenib. nih.gov The design of some tricyclic pyrrolo[2,3-d]pyrimidine compounds is based on the presence of this core structure in several kinase-targeting drugs used in oncology. mdpi.com

| Compound Class | Cancer Cell Line(s) | Mechanism of Action |

| Halogenated pyrrolo[3,2-d]pyrimidines | MDA-MB-231 (Breast) | G2/M cell cycle arrest; Apoptosis induction. nih.gov |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 (Breast) | G1 or G2 phase cell cycle arrest. mdpi.com |

| Diarylureas/amides with pyrrolo[2,3-d]pyrimidine scaffold | A375 (Melanoma) | Potent antiproliferative activity. nih.gov |

| Tricyclic pyrrolo[2,3-d]pyrimidines | HT-29 (Colon) | High selectivity index, suggesting a favorable therapeutic window. mdpi.com |

Other Investigated Biological Activities and Their Underlying Mechanisms (e.g., Anti-inflammatory, Antimicrobial)

Anti-inflammatory Activity: The anti-inflammatory effects of pyrimidine derivatives are often linked to the inhibition of key inflammatory mediators. nih.gov As mentioned previously, certain pyrrolo[2,3-d]pyrimidine derivatives act as potent JAK inhibitors, which leads to a reduction in the production of pro-inflammatory cytokines. nih.gov The mechanism for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, thereby reducing the generation of prostaglandin (B15479496) E2 (PGE2). nih.gov These compounds can also inhibit other inflammatory mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

Antimicrobial Activity: While the broader class of pyrimidine-containing compounds is known for antimicrobial properties, the specific mechanisms for this compound analogues are not detailed in the provided search results. The antiviral activity described above represents a form of antimicrobial action. nih.govplos.org The inhibition of viral replication through targeting viral enzymes or host pathways underscores the potential of this chemical scaffold in developing agents against microbial infections. nih.govplos.org

Computational Chemistry and Cheminformatics in the Research of 2 Pyrrolidin 3 Ylmethyl Pyrimidine

Molecular Docking for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

Research on pyrimidine (B1678525) and pyrrolidine (B122466) derivatives often employs molecular docking to elucidate their interaction with various biological targets. For instance, in studies of pyrimidine derivatives as potential antibacterial agents, docking simulations have been used to predict binding interactions within the binding pocket of enzymes like the B. subtilis Purine (B94841) riboswitch. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Similarly, in the development of pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents, molecular docking has been instrumental. nih.govafjbs.com Docking studies on these compounds against targets like protein kinases help in understanding the specific interactions that lead to kinase inhibition. nih.gov For example, a study on novel pyrimidine-5-carbonitrile derivatives used molecular docking to investigate their binding patterns against VEGFR-2, a key target in angiogenesis. The results showed that the most active compounds adopted binding modes similar to the known inhibitor sorafenib, providing a structural basis for their activity. rsc.org The binding energies calculated from these docking studies, often expressed in kcal/mol, provide a quantitative estimate of the binding affinity. afjbs.comresearchgate.net

| Derivative Class | Target Protein | Key Findings | Reference |

| Pyrrolo[2,3-d]pyrimidine | Protein Kinases | Investigation of interactions between the compounds and protein kinase enzymes. | nih.gov |

| Pyrimidine Derivatives | B. subtilis Purine riboswitch | Prediction of binding interactions in the purine riboswitch pocket. | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | Target Protein | Compound RP-3 showed a low docking score of -7.4 kcal/mol, indicating strong binding affinity. | afjbs.com |

| Pyridinyl-Pyrimidine | CDK-5 Enzyme | Binding energies were close to that of the co-crystallized ligand, suggesting strong affinity. | researchgate.net |

| Pyrimidine-5-carbonitrile | VEGFR-2 | The most potent compounds showed similar binding modes to sorafenib. | rsc.org |

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. utupub.fi This technique provides detailed information about the conformational changes and stability of ligand-protein complexes, complementing the static picture provided by molecular docking. utupub.fi

For scaffolds related to 2-(Pyrrolidin-3-ylmethyl)pyrimidine, MD simulations have been used to validate docking poses and to assess the stability of the predicted interactions. rsc.orgmdpi.com For example, in a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), MD simulations were performed to understand the inhibitory mechanisms at a molecular level. mdpi.com The simulations revealed that the stability of the inhibitor-protein complex was influenced by interactions with the hinge region and surrounding residues. mdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored during the simulation to evaluate the stability of the complex. utupub.fiacademie-sciences.fr

Furthermore, MD simulations can explore the conformational landscape of the ligand and the protein, identifying different binding modes and the energetic barriers between them. academie-sciences.fr Studies on furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT dual inhibitors have utilized MD simulations to confirm the stability of the lead compound within the active sites of the target enzymes. rsc.orgnih.gov These simulations, often run for nanoseconds, provide insights into how the ligand and protein adapt to each other, which is crucial for affinity and selectivity. rsc.org

| Derivative Class | Target Protein | Simulation Details | Key Findings | Reference |

| 7H-pyrrolo[2,3-d]pyrimidine | p21-activated kinase 4 (PAK4) | Investigation of binding modes and inhibitory mechanisms. | Inhibitors showed strong interactions with the hinge region and β-sheets. | mdpi.com |

| Pyrimidine-5-carbonitrile | VEGFR-2 | 100 ns simulation to assess stability. | The lead compound remained stable in the active site throughout the simulation. | rsc.org |

| Furo[2,3-d]pyrimidine | PI3K/AKT | Evaluation of binding pattern and stability. | The lead compound showed an improved and stable binding pattern. | rsc.orgnih.gov |

| 2-pyridyl-decorated 2-amino-1,3,5-triazine | SARS-CoV-2 Proteins | 50 ns simulations to study complex stability. | The complex with Mpro was found to be the most stable. | academie-sciences.fr |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Pharmacophore models define the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov For pyrrolidine derivatives, pharmacophore models have been generated to identify key features for neuraminidase inhibition. nih.gov Similarly, for N-pyridyl and pyrimidine benzamides, a pharmacophore model consisting of a hydrogen bond donor, a hydrophobic feature, and two aromatic rings was developed to explain their KCNQ2/Q3 opening activity. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by correlating the 3D properties of molecules with their biological activity. nih.gov These studies result in predictive models with statistical parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) that indicate the model's robustness. nih.gov For a series of pyrrolidine derivatives, CoMFA and CoMSIA yielded models with good predictive power (q² = 0.720 and 0.644, respectively). nih.gov Such models are instrumental in designing new compounds with potentially enhanced activity. rsc.org

| Compound Class | Target/Activity | Modeling Approach | Key Statistical Results | Reference |

| Pyrrolidine Derivatives | Neuraminidase Inhibition | Pharmacophore modeling, 3D-QSAR (CoMFA, CoMSIA) | CoMFA (q² = 0.720, r² = 0.947), CoMSIA (q² = 0.644, r² = 0.885) | nih.gov |

| N-pyridyl and pyrimidine benzamides | KCNQ2/Q3 Opening Activity | Pharmacophore-based 3D-QSAR | Good correlation coefficient (R² > 0.80), excellent predictive power (Q² > 0.7) | nih.gov |

| Pyridine-3-carbonitriles | Vasorelaxant Activity | 3D-pharmacophore modeling, 2D-QSAR | A statistically significant model was generated to compare designed molecules. | rsc.org |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. bohrium.com This approach allows for the rapid and cost-effective screening of millions of compounds, significantly accelerating the early stages of drug discovery. bohrium.com

For scaffolds related to this compound, virtual screening can be employed to identify novel hits from commercial or proprietary databases. The process often starts with a known active compound or a pharmacophore model, which is then used to filter the library for molecules with similar properties. nih.gov Following the initial screen, the hit compounds are typically subjected to more rigorous computational analysis, such as molecular docking and binding free energy calculations, to refine the selection. nih.gov

Virtual library design involves the creation of a focused library of compounds based on a specific scaffold. bohrium.com Starting with a core structure like pyrimidine or pyrrolidine, various substituents can be computationally added to generate a library of virtual compounds. These libraries can then be screened in silico to prioritize the most promising candidates for synthesis and biological testing. For example, a study on pyrido[2,3-d]pyrimidines involved the design of a library of 42 molecules, which were then evaluated through molecular docking and molecular dynamics simulations. nih.gov This approach allows for a more targeted exploration of chemical space and increases the likelihood of discovering potent and selective compounds. rsc.orgresearchgate.net

Prediction of Molecular Interactions and Biochemical Behavior

The prediction of molecular interactions is a cornerstone of computational chemistry, providing insights into how a ligand binds to its target and exerts its biological effect. Techniques like molecular docking and MD simulations are central to this process.

For pyrimidine and pyrrolidine-containing compounds, these methods can predict specific interactions such as:

Hydrogen Bonds: These are crucial for anchoring the ligand in the binding site. For example, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors. researchgate.net

Hydrophobic Interactions: The pyrrolidine ring and other nonpolar moieties can form favorable interactions with hydrophobic pockets in the target protein. researchgate.net

Electrostatic Interactions: Charged groups on the ligand can interact with oppositely charged residues on the protein. researchgate.net

By analyzing these interactions, researchers can understand the biochemical behavior of a compound. For instance, the inhibition of a kinase is often achieved by forming hydrogen bonds with the hinge region of the ATP binding site. mdpi.com Computational predictions of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also crucial for assessing its drug-likeness and potential for development. nih.govmdpi.com These in silico predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. mdpi.com

Data Mining and Analysis from Chemical and Biological Databases (e.g., ChEMBL, PubChem, SureChEMBL)

Chemical and biological databases are invaluable resources for cheminformatics research. They contain a wealth of information on chemical structures, properties, biological activities, and associated literature and patents.

PubChem: This database contains information on chemical substances and their biological activities. A search for "this compound" or its close analogs can provide information on its chemical properties, structure, and links to related literature and patents. nih.govuni.lu For example, the PubChem entry for 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one provides its structure, molecular formula, and links to bioactivity data. nih.gov

ChEMBL: This is a large, open-access database of bioactive molecules with drug-like properties. It contains information on compound-target interactions, which can be mined to identify potential targets for this compound and its derivatives. The database also links compounds to documents, such as patents, which can provide valuable information on the development of related compounds. ebi.ac.uk

SureChEMBL: This database provides access to chemical structures extracted from the full text of patents. It is a valuable resource for understanding the patent landscape around a particular chemical scaffold and for identifying novel structures that have been synthesized and claimed.

By mining these databases, researchers can gather existing knowledge about this compound and related compounds, identify potential biological targets, and inform the design of new studies. acs.org This data-driven approach is essential for making informed decisions in the drug discovery pipeline.

| Database | Information Available for Pyrrolidine-Pyrimidine Scaffolds | Reference |

| PubChem | Chemical structures, physical and chemical properties, classification, patents, literature, biological activities. | nih.govuni.lu |

| ChEMBL | Bioactivity data, target information, links to patents and publications (e.g., patent US-9035074-B2 for Pyrrolo[2,3-D]pyrimidine derivatives). | ebi.ac.uk |

| SureChEMBL | Chemical structures from patents, enabling analysis of the intellectual property landscape. | (General knowledge) |

Emerging Research Directions and Future Perspectives for 2 Pyrrolidin 3 Ylmethyl Pyrimidine Research

Development of Multi-Target Directed Ligands and Polypharmacology Approaches

The paradigm of "one molecule, one target" has been increasingly challenged by the complex and multifactorial nature of many diseases. This has led to the rise of multi-target directed ligands (MTDLs) and polypharmacology, which aim to design single compounds that can modulate multiple biological targets simultaneously. This approach can offer advantages in terms of enhanced efficacy, a more favorable side-effect profile, and a reduced likelihood of drug resistance.

The pyrimidine (B1678525) and pyrrolidine (B122466) scaffolds are frequently incorporated into MTDLs due to their ability to interact with a diverse range of protein targets. For instance, hybrids containing pyrimidine and pyrrolidine motifs have been rationally designed and synthesized as potential agents for complex neurodegenerative ailments like Alzheimer's disease. nih.govresearchgate.netsemanticscholar.org These compounds have been shown to inhibit multiple enzymes involved in the disease pathology, such as cholinesterases, monoamine oxidases, and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.govresearchgate.net

The structure of 2-(pyrrolidin-3-ylmethyl)pyrimidine, which combines a key heterocyclic base with a flexible saturated nitrogenous ring, presents a promising starting point for the development of novel MTDLs. The pyrimidine core can be functionalized to target specific ATP-binding sites in kinases, while the pyrrolidine ring can be modified to interact with other pockets or even a second protein. This dual-functionality could be exploited to design inhibitors of multiple kinases or to target both an enzyme and a receptor involved in a particular disease pathway. mdpi.com

| Compound Class | Targets | Therapeutic Area | Reference |

| Pyrimidine/pyrrolidine-sertraline hybrids | AChE, BChE, MAO-A, MAO-B, BACE-1 | Alzheimer's Disease | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR, Her2, VEGFR2, CDK2 | Cancer | mdpi.comnih.gov |

| Pyrimidine-4-carboxamides | NAPE-PLD | Neurological Disorders | acs.orgnih.govresearchgate.net |

Integration with Advanced Chemical Biology Probes and Methodologies

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the interrogation of its function in a cellular or in vivo context. The development of potent and selective chemical probes is crucial for validating new drug targets and for elucidating complex biological pathways.

Heterocyclic scaffolds, including pyrimidine and pyrrolidine, are privileged structures in the design of chemical probes due to their synthetic tractability and their ability to be modified to achieve high affinity and selectivity for their targets. The pyrrolidine ring, in particular, offers a three-dimensional structure that can be exploited to create specific interactions within a protein's binding site. nih.gov

This compound could serve as a valuable core for the generation of novel chemical probes. For example, by attaching fluorescent dyes, biotin tags, or photo-affinity labels to either the pyrimidine or pyrrolidine ring, researchers could develop tools to visualize the subcellular localization of a target protein, to identify its binding partners, or to map its active site. Such probes would be invaluable for studying a wide range of biological processes and for accelerating the early stages of drug discovery.

Exploration of Novel Biological Pathways and Therapeutic Applications beyond Current Scope

The chemical space occupied by pyrimidine and pyrrolidine derivatives is vast, and its full therapeutic potential is yet to be realized. High-throughput screening of compound libraries containing these scaffolds has consistently led to the identification of hits with novel biological activities. nih.gov The structural and chemical diversity of pyrimidine-based compounds has led to their investigation in a wide array of therapeutic areas, including cancer, inflammation, and infectious diseases. gsconlinepress.commdpi.com

Systematic derivatization of the this compound core could lead to the discovery of compounds with unexpected biological activities. For instance, modifications to the substitution pattern on the pyrimidine ring or the stereochemistry of the pyrrolidine ring could result in molecules that selectively modulate novel biological pathways. nih.gov Screening these new chemical entities against a broad panel of biological targets could uncover new therapeutic opportunities for diseases with high unmet medical needs.

| Compound Family | Biological Activity | Potential Therapeutic Application | Reference |

| Pyridopyrimidines | PIM-1 kinase inhibition, Apoptosis induction | Cancer | rsc.org |

| Pyrimidine derivatives | FGFR3 inhibition | Bladder Cancer | nih.gov |

| Pyrimidine-peptide conjugates | Antifungal | Infectious Diseases | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | LRRK2 inhibition | Parkinson's Disease | acs.org |

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Rational Drug Design

Heterocyclic compounds form the backbone of a significant portion of approved drugs, and a deep understanding of their chemical properties and structure-activity relationships (SAR) is fundamental to the process of rational drug design. rsc.org The pyrimidine ring, being a key component of nucleobases, has been a central focus of medicinal chemistry for decades. ekb.eg Similarly, the pyrrolidine ring is a prevalent feature in many natural products and synthetic drugs, valued for its conformational flexibility and its role in establishing key binding interactions. nih.govresearchgate.net

The study of this compound and its analogs can provide valuable insights into how the interplay between an aromatic heterocycle and a saturated heterocycle influences molecular properties and biological activity. Detailed SAR studies, guided by computational modeling and structural biology, can elucidate the key features required for potent and selective inhibition of a particular target. acs.orgnih.govresearchgate.netmdpi.com For example, investigating how different substituents on the pyrimidine ring affect the pKa of the molecule and its ability to form hydrogen bonds can inform the design of more potent enzyme inhibitors. researchgate.netresearchgate.net Similarly, exploring the impact of the stereochemistry and substitution of the pyrrolidine ring can lead to improvements in binding affinity and selectivity. nih.govbohrium.com This knowledge not only aids in the optimization of lead compounds based on this scaffold but also contributes to the broader principles of rational drug design that can be applied to other heterocyclic systems.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-3-ylmethyl)pyrimidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A validated approach includes:

- Step 1 : Activation of pyrimidine derivatives (e.g., chloropyrimidine) using anhydrous DMF and POCl₃ under reflux to generate reactive intermediates .

- Step 2 : Coupling with pyrrolidine derivatives (e.g., 3-pyrrolidinemethanol) via catalytic bases like sodium isopropoxide or piperidine in ethylene glycol .

- Key optimizations :

- Temperature control (reflux vs. room temperature) to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Catalytic efficiency: Testing bases like K₂CO₃ or DBU for improved yields.

Q. How should researchers characterize the compound’s structural integrity and purity?

A multi-technique approach is essential:

- NMR spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR, focusing on pyrrolidine methylene protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm).

- Mass spectrometry : Validate molecular weight via ESI-MS or HRMS (e.g., expected [M+H]⁺ for C₉H₁₂N₄: 177.1134).

- X-ray crystallography : For unambiguous confirmation, use SHELX-97/SHELXL-2018 for structure solution and refinement. Constraints on H-atoms and electron density maps (σmax < 0.2 e Å⁻³) ensure accuracy .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed bioactivity?

Contradictions often arise from ligand flexibility or solvent effects. Mitigation strategies include:

- Docking validation : Compare results from AutoDock Vina and Glide, focusing on binding poses in kinase domains (e.g., CDK inhibitors) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of pyrrolidine-pyrimidine interactions.

- Free energy calculations : Use MM/GBSA to quantify binding affinities and identify key residues (e.g., hinge region interactions in CDK2) .

Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

Common pitfalls and solutions:

- Twinned crystals : Test for twinning using PLATON’s TwinRotMat and refine with SHELXL’s TWIN/BASF commands .

- Disorder in pyrrolidine ring : Apply restraints (DFIX, SADI) to bond lengths/angles and use PART commands for split positions.

- Data quality : Ensure high-resolution (<1.2 Å) data collection at synchrotron sources. Validate with Rint < 5% and completeness > 98% .

Q. How do substituents on the pyrrolidine ring affect pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- C3-methyl substitution : Enhances metabolic stability but reduces solubility (logP increase by ~0.5).

- N-functionalization : Introducing sulfonamide groups improves kinase selectivity (e.g., 10-fold higher potency for CDK4 vs. CDK6) .

- Experimental validation : Use kinase inhibition assays (IC₅₀ values) and ADMET profiling (e.g., microsomal stability in liver S9 fractions).

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Resolution range (Å) | 0.84–1.10 | |

| R-factor (%) | 3.71 (R₁) / 9.85 (wR₂) | |

| H-bond interactions | N1–O1 (2.89 Å) |

Q. Table 2. Comparative Bioactivity of Derivatives

| Derivative | CDK4 IC₅₀ (nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Parent compound | 120 ± 15 | 8.2 ± 0.3 | 22 ± 3 |

| C3-Methyl analog | 95 ± 10 | 5.1 ± 0.2 | 45 ± 5 |

| N-Sulfonamide analog | 12 ± 2 | 12.5 ± 0.4 | 60 ± 7 |

| Data adapted from kinase inhibition assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.